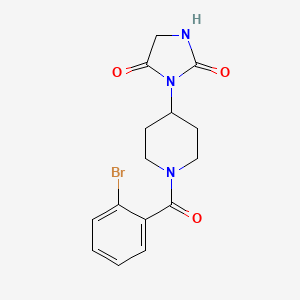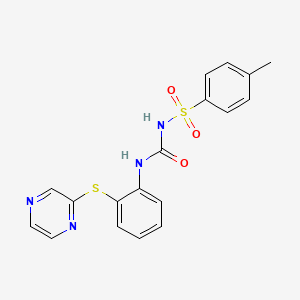![molecular formula C20H22N2O3 B2892085 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-17-0](/img/structure/B2892085.png)
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold, which is a part of the “this compound” structure, is a structural feature recurrent in antitumor agents . The synthesis of these agents often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Scientific Research Applications
Identification and Analysis of Impurities
Research on the anti-diabetic drug Repaglinide revealed the presence of seven unknown impurities in its bulk drug batches, detected through ultra-performance liquid chromatography (UPLC). Among these impurities, compounds related to the structure of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide were identified, isolated, and characterized using various analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS), proton nuclear magnetic resonance (1H NMR), 13C NMR, MS, and infrared (IR) spectroscopy. This study highlights the importance of thorough impurity analysis in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).
Molecular Structure and Hydrogen Bonding
In the field of crystallography, a study on 2-ethoxybenzamide, which shares a structural fragment with this compound, demonstrated the formation of centrosymmetric head-to-head hydrogen-bonded dimers. This arrangement leads to a ribbon-like motif extending along the crystal axis, which is crucial for understanding molecular packing and interactions in solid forms. This knowledge is vital for designing materials with desired physical and chemical properties (Pagola & Stephens, 2009).
Synthesis and Characterization of Analogues
Another study focused on synthesizing and characterizing iodobenzamide analogues, including S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide, which is structurally related to this compound. These compounds were explored as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. The research provided insights into the structural requirements for receptor localization and opened up possibilities for developing new imaging agents for neurological studies (Murphy et al., 1990).
Anti-inflammatory Activities
A series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamides and their derivatives were synthesized and evaluated for their anti-inflammatory activities. These compounds, which relate to the chemical framework of this compound, showed promising pharmacological responses in reducing inflammation, underscoring the potential therapeutic applications of such molecules (Hussain et al., 2015).
Mechanism of Action
Target of Action
It is known that compounds with a 2-oxopyrrolidin-1-yl structure, such as piracetam, interact with the neurotransmitter gaba . This suggests that 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide may also interact with GABA or similar neurotransmitters.
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets in a similar way to other 2-oxopyrrolidin-1-yl compounds .
Biochemical Pathways
Compounds with a similar structure, such as pyrrolidin-2-ones, are known to be involved in various biological processes .
Result of Action
It is known that compounds with a similar structure have shown antioxidant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds. For instance, some compounds with a similar structure are stored in a dry environment, under -20°C .
Properties
IUPAC Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-7-6-11-17(18)20(24)22(16-9-4-3-5-10-16)15-21-14-8-13-19(21)23/h3-7,9-12H,2,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHMFOIWOTLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2892003.png)
![N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2892004.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2892008.png)
![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)


![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)

